molecular formula C11H18ClN B1279953 N-Benzyl-2-butanamine CAS No. 46120-25-6

N-Benzyl-2-butanamine

Cat. No. B1279953
CAS RN: 46120-25-6
M. Wt: 199.72 g/mol
InChI Key: MZFRKKXXCOVRCO-UHFFFAOYSA-N
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Description

N-Benzyl-2-butanamine is a chemical compound that is part of a broader class of organic compounds known as benzylamines. These compounds are characterized by the presence of an amine group attached to a benzyl group, which is itself a benzene ring bonded to a methylene group. Benzylamines are significant in pharmaceutical chemistry due to their presence in various pharmaceutically active compounds .

Synthesis Analysis

The synthesis of N-Benzyl-2-butanamine and related compounds can be achieved through several methods. One approach involves the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines. These imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, leading to a wide range of highly enantioenriched amines . Another method includes the direct amination of benzyl alcohols using a homogeneous iron complex, which allows for the coupling of benzyl alcohols with simpler amines through the borrowing hydrogen methodology .

Molecular Structure Analysis

The molecular structure of benzylamine derivatives can be characterized using various spectroscopic techniques. For instance, di-n-butyltin(IV) derivatives of bis(carboxymethyl)benzylamines have been studied using NMR, Mossbauer spectroscopy, and mass spectrometry. These studies can reveal the geometry around the tin atom and confirm the structure of the compounds in both solution and solid states .

Chemical Reactions Analysis

Benzylamines can undergo a variety of chemical reactions. For example, the transfer hydrogenation of benzonitriles using 2-propanol or 1,4-butanediol as the hydrogen source can produce N-benzylidene benzylamine and other secondary imines . Additionally, the metalation of benzene by n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine can lead to the formation of phenyllithium, which can be used in further organic and organometallic syntheses .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzylamines are influenced by their molecular structure. For instance, the presence of a benzyl group can affect the boiling point, solubility, and reactivity of the amine. The synthesis of N-benzyl-tert-butylamine, a related compound, has been optimized to avoid side products like benzyl alcohol and toluene, which can impair the purity of the target product . The physical properties such as boiling points are crucial for the separation and purification of these compounds.

Relevant Case Studies

Case studies involving benzylamines often focus on their pharmacological applications. For example, derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine have been evaluated for their psychoactive effects and potential value in facilitating psychotherapy, suggesting a new pharmacologic class called entactogens . Another study synthesized a library of new hybrid anticonvulsants derived from N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide and related compounds, demonstrating the importance of benzylamines in the development of new antiepileptic drugs .

Safety And Hazards

N-Benzyl-2-butanamine should be handled with care. It is advised to wear personal protective equipment/face protection and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing, and ingestion and inhalation should be avoided .

properties

IUPAC Name

N-benzylbutan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N/c1-3-10(2)12-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBZQAJYUZEPMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl-2-butanamine

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